molecular formula C7H11N3OS B2497661 1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone CAS No. 107401-79-6

1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone

Cat. No.: B2497661
CAS No.: 107401-79-6
M. Wt: 185.25
InChI Key: JTLFAGXHEHPGGK-UHFFFAOYSA-N
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Description

1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone (CAS 13807-14-2) is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol . It belongs to the aminothiazole class of heterocyclic compounds, which are five-membered rings containing both nitrogen and sulfur atoms . The thiazole scaffold is a versatile and privileged structure in medicinal chemistry and drug discovery due to its aromaticity and presence in a wide range of biologically active molecules . While the specific research applications for this compound are still being explored, analogues and derivatives of the aminothiazole moiety have demonstrated significant research value across multiple fields. Thiazole-containing compounds are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . They have shown promise in preclinical research for a diverse spectrum of activities, including but not limited to anticancer , antimicrobial , antifungal , anti-inflammatory , and hypolipidemic applications . Furthermore, the aminothiazole structure is a critical component in several approved drugs, such as the antiretroviral agent Ritonavir and the neuroprotective drug Riluzole, underscoring the pharmacological relevance of this chemical class . Researchers value this scaffold for its ability to engage in various chemical interactions, making it a valuable building block for developing novel enzyme inhibitors and receptor modulators . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-3-9-7-10-6(8)5(12-7)4(2)11/h3,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLFAGXHEHPGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone typically involves the reaction of 2-ethylamino-4-aminothiazole with ethanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran.

    Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Alkylated or acylated thiazole derivatives

Scientific Research Applications

Pharmaceutical Development

Antibacterial and Antifungal Properties
The compound is investigated for its potential as an antibacterial and antifungal agent. Its thiazole ring structure is known for biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals targeting infections. For instance, studies have shown that thiazole derivatives exhibit significant activity against various pathogens, contributing to the development of new antibiotics and antifungal treatments .

Cancer Treatment
Research indicates that 1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone may play a role in cancer therapy. It has been utilized in the synthesis of compounds that demonstrate cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound in anticancer drug development . The mechanism of action often involves the inhibition of specific enzymes or receptors crucial for cancer cell proliferation .

Agricultural Chemicals

Pesticide Formulation
In agriculture, this compound is employed in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and effectiveness against pests. The incorporation of thiazole derivatives into agrochemical formulations has been shown to increase the bioactivity and environmental resilience of these products .

Biochemical Research

Enzyme Inhibition Studies
this compound is used extensively in biochemical research, particularly in studies related to enzyme inhibition. Researchers utilize this compound to explore its interactions with various biological pathways, providing insights into metabolic processes and potential therapeutic targets .

Mechanistic Studies
The compound's ability to interfere with metabolic pathways makes it an important tool for studying cellular mechanisms. For example, it has been involved in research aimed at understanding how certain thiazole derivatives can inhibit specific enzymes linked to disease processes, such as those involved in bacterial resistance or cancer progression .

Material Science

Development of Novel Materials
In material science, this compound is explored for the development of new materials, particularly polymers that exhibit unique properties such as enhanced durability and resistance to environmental factors. The incorporation of thiazole structures into polymer matrices can lead to materials with improved mechanical properties and thermal stability .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Pharmaceutical DevelopmentAntibacterial, antifungal, anticancer agentsSignificant biological activity against pathogens
Agricultural ChemicalsPesticides, herbicidesEnhanced efficacy and stability
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways
Material ScienceNovel polymer developmentImproved durability and resistance

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s thiazole ring is crucial for its binding to specific enzymes or receptors, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of thiazole-based ethanones are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight Key Properties Synthetic Route
1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone 4-NH₂, 2-NHCH₂CH₃ ~200.26 g/mol Enhanced polarity, potential for hydrogen bonding. Likely via condensation of α-halogenated ketones with thiazole precursors .
1-(4-Methyl-2-(phenylamino)thiazol-5-yl)ethanone () 4-CH₃, 2-NHC₆H₅ 246.32 g/mol Lower solubility due to phenyl group; increased lipophilicity. Reacting phenyl isothiocyanate with α-haloketones .
1-(2-Cyclopropylamino-4-methyl-thiazol-5-yl)-ethanone () 2-NHC₃H₅, 4-CH₃ 211.28 g/mol Steric hindrance from cyclopropyl group; potential metabolic stability. Substitution with cyclopropylamine .
1-(2-(4-Trifluoromethylphenylamino)-thiazol-5-yl)ethanone () 2-NHC₆H₄CF₃ 303.29 g/mol High electronegativity from CF₃ group; increased hardness (reactivity) . Suzuki coupling or nucleophilic substitution .
5-Acetyl-2-amino-4-methylthiazole () 2-NH₂, 4-CH₃ 170.22 g/mol Simpler structure; higher solubility in aqueous media. Condensation of thiourea with α-haloketones .

Physicochemical and Electronic Properties

  • Polarity and Solubility: Amino and ethylamino groups in the target compound enhance polarity compared to methyl or phenyl-substituted analogs (e.g., ). However, trifluoromethylphenyl derivatives () exhibit reduced solubility due to hydrophobic CF₃ groups .
  • Hardness/Softness: The ethylamino group contributes to intermediate hardness (η ≈ 5–7 eV, inferred from ), making the compound less reactive than CF₃-substituted derivatives but more reactive than cyclopropylamino analogs .
  • Thermodynamic Stability: Cyclopropylamino-substituted compounds () may exhibit higher stability due to steric protection of the amino group, whereas phenylamino derivatives () are prone to oxidative metabolism .

Biological Activity

1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazole Compounds

Thiazoles are a class of heterocyclic compounds known for their diverse biological activities. The thiazole ring system is crucial for the interaction with various biological targets, which can lead to inhibition of microbial growth and modulation of cancer cell proliferation. The compound this compound specifically has been studied for its potential as an antibacterial and antifungal agent, as well as for its role in cancer therapeutics.

The biological activity of this compound primarily involves:

  • Inhibition of Microbial Growth : The compound interferes with microbial metabolic pathways, leading to inhibited growth. Its thiazole ring facilitates binding to specific enzymes or receptors in microorganisms, disrupting cellular processes essential for survival.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation. Its structural features allow it to interact with key molecular targets like CDK9, which is crucial for transcriptional regulation in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of various substituents on the thiazole ring and their influence on biological activity:

Substituent Effect on Activity
Electron-withdrawing groups (e.g., NO₂)Enhance antimicrobial activity against fungi like C. albicans and A. niger .
Electron-donating groups (e.g., OMe)Can improve lipophilicity and overall potency .
Alkyl chain lengthAffects binding affinity and specificity towards targets like CDK9 .

Case Studies

  • Antimicrobial Activity : In a study assessing various thiazole derivatives, this compound demonstrated significant activity against C. albicans, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole .
  • Antitumor Activity : Research highlighted the compound's ability to induce a multipolar phenotype in centrosome-amplified human cancer cells, leading to increased cell death through aberrant mitotic processes . The compound's IC50 values were reported to be less than those of established chemotherapeutics, indicating promising potential as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of CDK9, inhibiting its activity and triggering apoptosis in various cancer cell lines . This underscores the compound's potential as a selective inhibitor in cancer therapy.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone, and how can reaction intermediates be characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Cyclocondensation : Reacting a thiazole precursor with ethylamine derivatives under reflux in anhydrous solvents (e.g., ethanol or acetonitrile) .
  • Acylation : Introducing the ethanone moiety via nucleophilic substitution or Friedel-Crafts acylation, often using catalysts like BF₃·Et₂O to enhance yield .
  • Intermediate Characterization : Monitor reaction progress using HPLC for purity assessment and ¹H/¹³C NMR to confirm intermediate structures. For example, the thiazole ring’s protons appear as distinct singlets in the 6.5–7.5 ppm range, while the ethanone carbonyl resonates at ~200 ppm in ¹³C NMR .

How can the purity and structural integrity of this compound be validated using spectroscopic techniques?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₁₀N₄OS) with <2 ppm mass error .
  • FT-IR Spectroscopy : Identify functional groups such as the thiazole C=N stretch (~1610 cm⁻¹) and ethanone C=O stretch (~1680 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for chiral intermediates. For example, dihedral angles between the thiazole and ethanone groups can be analyzed to assess planarity .

What are common byproducts during synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation : Oxidation of the ethylamino group to nitro derivatives or over-alkylation at the thiazole nitrogen .
  • Mitigation Strategies :
    • Use inert atmospheres (N₂/Ar) to prevent oxidation .
    • Employ stoichiometric control (e.g., 1.1 equivalents of acylating agents) to minimize side reactions .
    • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

What computational methods are suitable for predicting the electronic properties and reactivity of this thiazole derivative?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, B3LYP/6-31G(d,p) basis sets reveal electron-deficient thiazole rings, making the compound prone to nucleophilic attacks .
  • Multiwfn Software : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. Regions near the amino group show negative ESP values (−40 kcal/mol), suggesting hydrogen-bonding capabilities .
  • Molecular Dynamics (MD) Simulations : Study solvation effects in aqueous or lipid environments to predict bioavailability .

How do substituents on the thiazole ring influence bioactivity, and what strategies exist for SAR studies?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing membrane penetration .
    • Bulky groups (e.g., phenyl) reduce binding to enzymes like 5-lipoxygenase due to steric hindrance .
  • SAR Strategies :
    • Parallel Synthesis : Generate analogs with systematic substitutions (e.g., -CH₃, -OCH₃, -Cl) at the 4-position of the thiazole ring .
    • In Vitro Assays : Test inhibition of microbial growth (MIC values) or enzyme activity (IC₅₀) to correlate structure with potency .

How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For instance, discrepancies in IC₅₀ values for anticancer activity may arise from variations in cell lines (e.g., HeLa vs. MCF-7) .
  • Standardized Protocols : Adopt uniform assay conditions (e.g., 48-hour incubation, 10% FBS media) to minimize experimental variability .
  • Docking Studies : Use AutoDock Vina to simulate ligand-target interactions. If a compound shows poor binding to EGFR in silico but high activity in vitro, investigate off-target effects .

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